![molecular formula C10H12ClN3 B1370566 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine CAS No. 915921-08-3](/img/structure/B1370566.png)
3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine
Overview
Description
“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is a chemical compound with the molecular formula C10H12ClN3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is 1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) . This indicates that the compound has a benzimidazole ring substituted with a chlorine atom and a propylamine group .Physical And Chemical Properties Analysis
“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine” is a solid substance at room temperature . It has a molecular weight of 209.68 .Scientific Research Applications
3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine: , also known as 3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine, is a compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their wide range of applications in scientific research due to their diverse biological activities. Here is a comprehensive analysis focusing on unique applications:
Antimicrobial Activity
Benzimidazole derivatives have been found to exhibit potent antimicrobial activity against a variety of resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus. They are considered promising candidates for developing new antimicrobial agents .
Anticancer Activity
These compounds have shown potential as effective anticancer medicines. They have been evaluated for antitumor potential against different cell lines, such as MCF-7 and CaCo-2, and are emerging as intriguing oncology candidates .
Antiviral Activity
Benzimidazole derivatives like 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) have gained attention due to their activity as antiviral agents, particularly against human cytomegalovirus (HCMV) and other RNA viruses .
Anti-Alzheimer Agents
Research has recommended benzimidazole derivatives as potential anti-Alzheimer agents, highlighting their significance in the field of neurology .
Antidiabetic Agents
These compounds have also been identified as antidiabetic agents, indicating their usefulness in endocrinology and the management of diabetes .
Antiparasitic Agents
Benzimidazole derivatives are useful in combating parasitic infections such as nematodes and cestodes, contributing significantly to global parasitic disease control efforts .
Antifungal Activity
They possess antifungal properties, making them valuable in the treatment of fungal infections .
Cardiovascular Applications
Some benzimidazole derivatives have been employed in cardiovascular disease management due to their antihypertensive activities .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It is noted that the polar nature of the imidazole ring, which is a part of this compound, helps to overcome the solubility problems of poorly soluble drug entities, thus potentially improving its pharmacokinetic parameters .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
Environmental factors can potentially influence the action of benzimidazole derivatives, as they can with any chemical compound .
properties
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWKJRWGANKURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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